Cas no 19462-13-6 (3β-Acetoxychol-5-enoic Acid)

3β-Acetoxychol-5-enoic Acid 化学的及び物理的性質
名前と識別子
-
- Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)-
- 3-acetyl cholenic acid
- cholenic acid acetate
- 3-(Acetyloxy)chol-5-en-24-oic acid
- DTXSID70310360
- 4-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- AKOS024434808
- NSC226154
- NSC-226154
- 19462-13-6
- 3-BETA-ACETOXYCHOL-5-EN-24-OIC ACID
- 3-ACETOXY-5-CHOLENIC ACID
- 3β-Acetoxychol-5-enoic Acid
-
- インチ: InChI=1S/C26H40O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h6,16,19-23H,5,7-15H2,1-4H3,(H,28,29)
- InChIKey: JBALICPRCDQXRA-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1CCC2C3CC=C4CC(CCC4(C)C3CCC12C)OC(=O)C)C)=O
計算された属性
- せいみつぶんしりょう: 416.29300
- どういたいしつりょう: 416.29265975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- PSA: 63.60000
- LogP: 5.99800
3β-Acetoxychol-5-enoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A187418-25mg |
3β-Acetoxychol-5-enoic Acid |
19462-13-6 | 25mg |
$ 391.00 | 2023-04-19 | ||
TRC | A187418-10mg |
3β-Acetoxychol-5-enoic Acid |
19462-13-6 | 10mg |
$ 167.00 | 2023-04-19 | ||
TRC | A187418-5mg |
3β-Acetoxychol-5-enoic Acid |
19462-13-6 | 5mg |
$ 98.00 | 2023-04-19 | ||
TRC | A187418-50mg |
3β-Acetoxychol-5-enoic Acid |
19462-13-6 | 50mg |
$ 747.00 | 2023-04-19 | ||
TRC | A187418-100mg |
3β-Acetoxychol-5-enoic Acid |
19462-13-6 | 100mg |
$ 1349.00 | 2023-04-19 | ||
TRC | A187418-500mg |
3β-Acetoxychol-5-enoic Acid |
19462-13-6 | 500mg |
$ 4500.00 | 2023-09-09 |
3β-Acetoxychol-5-enoic Acid 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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2. Book reviews
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3β-Acetoxychol-5-enoic Acidに関する追加情報
Comprehensive Overview of Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- (CAS No. 19462-13-6)
Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- (CAS No. 19462-13-6) is a steroidal compound with significant biochemical and pharmacological relevance. This compound, often referred to in scientific literature, belongs to the class of steroid derivatives, which are widely studied for their diverse biological activities. The presence of the acetyloxy group at the 3-position and the chol-5-en backbone makes this molecule particularly interesting for researchers in medicinal chemistry and biochemistry.
The structural features of Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- contribute to its unique properties. The steroid core is known for its role in cell membrane integrity and signaling, while the carboxylic acid moiety at the 24-position adds potential for further chemical modifications. This combination makes the compound a valuable intermediate in the synthesis of more complex steroidal molecules, which are often explored for their therapeutic potential.
In recent years, there has been growing interest in steroid derivatives due to their applications in drug development and biomedical research. Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- has been investigated for its potential role in modulating metabolic pathways, particularly those related to lipid metabolism and inflammatory responses. These areas are of high relevance in contemporary research, especially with the rising prevalence of metabolic disorders such as diabetes and obesity.
One of the key advantages of Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- is its versatility as a synthetic intermediate. Researchers have utilized this compound to develop novel steroid-based therapeutics, including anti-inflammatory agents and modulators of nuclear receptors. The acetyloxy group, in particular, offers a reactive site for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
The compound's relevance extends beyond pharmacology. In the field of chemical biology, Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- serves as a tool to study sterol-binding proteins and enzymes involved in steroid biosynthesis. Understanding these interactions is crucial for unraveling the mechanisms underlying various physiological and pathological processes, such as hormone regulation and cancer progression.
From a commercial perspective, Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- is available through specialized chemical suppliers, catering to the needs of academic and industrial researchers. The compound's purity and stability are critical factors for its successful application in experimental settings. As such, suppliers often provide detailed analytical data, including HPLC and NMR spectra, to ensure quality and reproducibility.
In the context of green chemistry and sustainable practices, there is increasing demand for efficient synthetic routes to produce steroid derivatives like Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)-. Researchers are exploring biocatalytic methods and renewable starting materials to reduce the environmental impact of chemical synthesis. These efforts align with global trends toward sustainable drug development and eco-friendly manufacturing processes.
Looking ahead, the potential applications of Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- are likely to expand as new discoveries emerge in steroid research. Its role in drug discovery, chemical biology, and material science underscores the importance of continued investigation into its properties and derivatives. For researchers and industry professionals, staying updated on the latest advancements related to this compound is essential for leveraging its full potential.
In summary, Chol-5-en-24-oic acid,3-(acetyloxy)-, (3b)- (CAS No. 19462-13-6) is a multifaceted steroidal compound with broad relevance in scientific and industrial applications. Its unique structure, combined with its utility as a synthetic intermediate, makes it a valuable asset in fields ranging from pharmacology to chemical biology. As research progresses, this compound is poised to play an even greater role in addressing contemporary challenges in health and science.
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